molecular formula C17H18O3 B010134 4'-Methoxy-3-(2-methoxyphenyl)propiophenone CAS No. 109089-84-1

4'-Methoxy-3-(2-methoxyphenyl)propiophenone

Cat. No. B010134
M. Wt: 270.32 g/mol
InChI Key: JBDIZXRXBPHDMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 4'-Methoxy-3-(2-methoxyphenyl)propiophenone and related compounds often involves complex organic reactions. One study discusses the structural, spectral, and electronic properties of a closely related compound, synthesized using density functional theory (DFT) tools. The synthesis route involves multiple steps, including protection, activation, and coupling reactions, which are key to obtaining the desired product with high purity and yield (Revathi H et al., 2021).

Molecular Structure Analysis

The molecular structure of 4'-Methoxy-3-(2-methoxyphenyl)propiophenone is characterized by its specific arrangement of methoxy groups and the propiophenone backbone. Detailed structural analysis using spectroscopic methods like Fourier Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy has provided insights into its conformation and electron distribution. For example, the application of DFT and quantum chemical analysis helps elucidate the optimized structural parameters and topological properties of similar compounds (Revathi H et al., 2021).

Chemical Reactions and Properties

The reactivity of 4'-Methoxy-3-(2-methoxyphenyl)propiophenone towards different reagents and conditions reveals its chemical versatility. Studies have shown that compounds with similar structures participate in various chemical reactions, including electrophilic substitutions, reductions, and coupling reactions, which can modify their properties and lead to new compounds with potential applications. The presence of methoxy groups significantly influences its reactivity and interaction with other molecules (Revathi H et al., 2021).

Physical Properties Analysis

The physical properties of 4'-Methoxy-3-(2-methoxyphenyl)propiophenone, such as melting point, boiling point, solubility, and crystal structure, are crucial for its application in various fields. Research has shown that similar compounds exhibit specific thermal behavior and solid-state characteristics, which are essential for their processing and use in industrial applications. The crystallographic analysis provides information about its molecular packing and intermolecular interactions, which affect its physical properties (A. Kula et al., 2007).

Chemical Properties Analysis

The chemical properties of 4'-Methoxy-3-(2-methoxyphenyl)propiophenone, including acidity, basicity, and reactivity towards various chemical agents, are determined by its molecular structure. The methoxy groups and propiophenone moiety contribute to its unique chemical behavior, which can be exploited in synthetic chemistry and material science. Studies involving quantum chemical calculations and molecular docking analyses help in understanding the interaction of similar compounds with biological targets, shedding light on their potential bioactivity (Revathi H et al., 2021).

Scientific Research Applications

Heterogeneous Reaction Study

A study on the heterogeneous reaction of coniferyl alcohol (a compound structurally related to 4'-Methoxy-3-(2-methoxyphenyl)propiophenone) with NO3 radicals was conducted. This research provides insights into the atmospheric chemistry of wood smoke emissions and the chemical behaviors of methoxyphenyl compounds at night (Liu, Wen, & Wu, 2017).

Synthesis of Pharmaceutical Intermediates

The synthesis of pharmaceutical intermediates utilizing methoxyphenyl compounds as starting materials highlights their importance in developing new drugs and chemicals. One study described the synthesis of a new pharmaceutical intermediate through a series of reactions, demonstrating the compound's utility in organic synthesis (Ma, 2000).

Thermochemistry and Hydrogen Bonding

Research on methoxyphenols and dimethoxybenzenes, which include compounds similar to 4'-Methoxy-3-(2-methoxyphenyl)propiophenone, focused on their thermochemical properties and hydrogen bonding capabilities. This study is crucial for understanding the physical and chemical properties of methoxyphenyl compounds in various environments (Varfolomeev et al., 2010).

Spectroscopic and Structural Analysis

A detailed spectroscopic and structural analysis of a newly synthesized compound closely related to 4'-Methoxy-3-(2-methoxyphenyl)propiophenone was conducted. This study provides valuable information on the electronic and structural properties of such compounds, which can be useful in designing molecules with desired physical and chemical characteristics (H. et al., 2021).

Antioxidant Activity

The polymerization of 4-methoxyphenol (a simple analog of the compound ) and the evaluation of the resultant polymer's antioxidant activity showcase the potential of methoxyphenyl compounds in creating new antioxidant materials. This study indicates that polymers derived from methoxyphenyl compounds could serve as highly efficient antioxidant agents, useful in various applications including material science and biomedical fields (Zheng et al., 2013).

Future Directions

For more detailed information, refer to the source provided by Rieke Metals, Inc .

properties

IUPAC Name

3-(2-methoxyphenyl)-1-(4-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O3/c1-19-15-10-7-13(8-11-15)16(18)12-9-14-5-3-4-6-17(14)20-2/h3-8,10-11H,9,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBDIZXRXBPHDMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CCC2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80644163
Record name 3-(2-Methoxyphenyl)-1-(4-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methoxyphenyl)-1-(4-methoxyphenyl)propan-1-one

CAS RN

109089-84-1
Record name 3-(2-Methoxyphenyl)-1-(4-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4'-Methoxy-3-(2-methoxyphenyl)propiophenone
Reactant of Route 2
Reactant of Route 2
4'-Methoxy-3-(2-methoxyphenyl)propiophenone
Reactant of Route 3
Reactant of Route 3
4'-Methoxy-3-(2-methoxyphenyl)propiophenone
Reactant of Route 4
Reactant of Route 4
4'-Methoxy-3-(2-methoxyphenyl)propiophenone
Reactant of Route 5
4'-Methoxy-3-(2-methoxyphenyl)propiophenone
Reactant of Route 6
Reactant of Route 6
4'-Methoxy-3-(2-methoxyphenyl)propiophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.